molecular formula C10H12N2OS B2752783 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol CAS No. 571157-63-6

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol

Cat. No. B2752783
CAS RN: 571157-63-6
M. Wt: 208.28
InChI Key: GJGGNVTXYUALAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol, also known as BMT-1, is a synthetic compound that has been widely used in scientific research. BMT-1 is a thiol-containing molecule that has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Pharmacological Applications

Proton Pump Inhibition

One study focused on the development of (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles, which are highly potent antisecretory agents. These compounds require acid activation to form their active sulfenamide structure, demonstrating a selective inhibition mechanism in vivo at low pH, thus minimizing interaction with other thiol groups in the body. This selective action underlines the potential of similar benzimidazole derivatives, including "1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol," in developing drugs targeting specific enzymatic pathways with enhanced selectivity and stability (Kohl et al., 1992).

Materials Science and Corrosion Inhibition

Corrosion Inhibition

Another study assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives, including structures related to "this compound," towards mild steel in sulfuric acid. These compounds demonstrated protective layer formation over the metal surface, suggesting their utility in protecting metals against corrosion. The adsorption characteristics followed the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms (Ammal et al., 2018).

Chemistry and Chemical Synthesis

Synthesis and Characterization

Research into the synthesis and characterization of various benzimidazole derivatives, including those similar to "this compound," has led to developments in ethylene oligomerization catalysts and the synthesis of metal-organic frameworks (MOFs). These studies showcase the versatility of benzimidazole compounds in catalysis and materials synthesis, offering pathways to designing novel materials with specific functionalities (Liu et al., 2011; Tang et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is the Intercellular Adhesion Molecule 1 (ICAM-1) . ICAM-1 is a cell surface glycoprotein expressed on endothelial cells and cells of the immune system. It plays a crucial role in inflammation and immune responses by facilitating leukocyte endothelial transmigration .

Mode of Action

This compound, as an antisense oligonucleotide, likely interacts with its target through Watson-Crick base pairing. It binds to the ICAM-1 mRNA, preventing its translation and thus reducing ICAM-1 protein levels . This interaction likely interferes with the formation of the 80S translation initiation complex, selectively inhibiting protein expression .

Biochemical Pathways

The compound’s action primarily affects the gene expression pathway . By binding to the ICAM-1 mRNA, it prevents the translation of the ICAM-1 protein, thereby modulating the cellular response to inflammation and immune challenges .

Pharmacokinetics

Similar antisense oligonucleotides are known to have good stability and persistence in the bloodstream . They are also known to distribute widely in tissues . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the compound’s action is the reduction in ICAM-1 protein levels . This can lead to a decrease in leukocyte adhesion and transmigration, potentially reducing inflammation and modulating immune responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and enzymatic conditions of the cellular environment can affect the stability and efficacy of the compound . Additionally, factors such as temperature and the presence of other biomolecules can influence its action .

properties

IUPAC Name

3-(2-methoxyethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-13-7-6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5H,6-7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGGNVTXYUALAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.